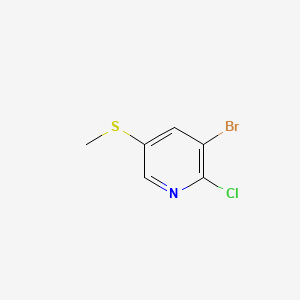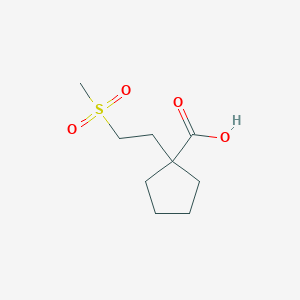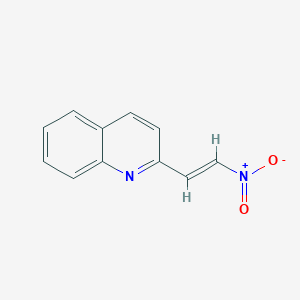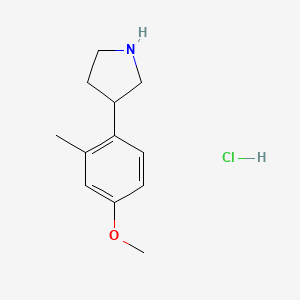
3-(4-Methoxy-2-methylphenyl)pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxy-2-methylphenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H18ClNO and a molecular weight of 227.73 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyrrolidine ring substituted with a 4-methoxy-2-methylphenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-2-methylphenyl)pyrrolidine hydrochloride typically involves the reaction of 4-methoxy-2-methylbenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methoxy-2-methylphenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxy-2-methylphenyl)pyrrolidine hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(4-Methoxy-2-methylphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and the 4-methoxy-2-methylphenyl group contribute to its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methylphenyl)pyrrolidine hydrochloride: Similar in structure but lacks the methoxy group.
3-(4-Methoxyphenyl)pyrrolidine hydrochloride: Similar but lacks the methyl group on the phenyl ring.
3-(4-Methoxy-2-chlorophenyl)pyrrolidine hydrochloride: Similar but has a chlorine atom instead of a methyl group.
Uniqueness
3-(4-Methoxy-2-methylphenyl)pyrrolidine hydrochloride is unique due to the presence of both the methoxy and methyl groups on the phenyl ring, which may contribute to its distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall activity in various applications .
Eigenschaften
Molekularformel |
C12H18ClNO |
|---|---|
Molekulargewicht |
227.73 g/mol |
IUPAC-Name |
3-(4-methoxy-2-methylphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-9-7-11(14-2)3-4-12(9)10-5-6-13-8-10;/h3-4,7,10,13H,5-6,8H2,1-2H3;1H |
InChI-Schlüssel |
UFUGBROEMBALBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC)C2CCNC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-Oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid](/img/structure/B13557026.png)
![N-[cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methyl]prop-2-enamide](/img/structure/B13557034.png)
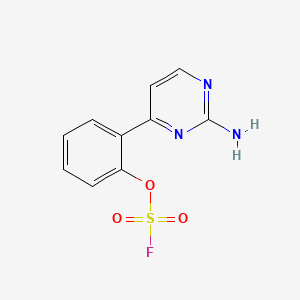
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methoxybenzoicacid](/img/structure/B13557041.png)
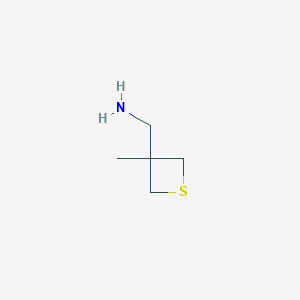



![2-Bromopyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13557065.png)
![4-Acetyl-2-[(azepan-1-yl)methyl]phenyl sulfurofluoridate](/img/structure/B13557070.png)
